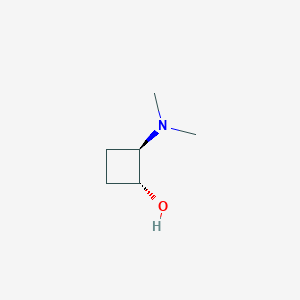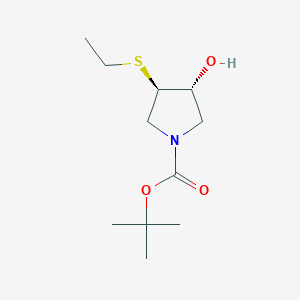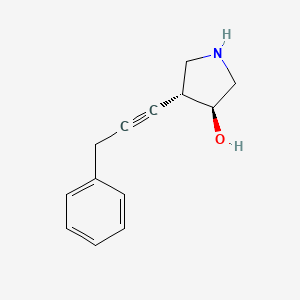
(1R,2R)-2-(dimethylamino)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(Dimethylamino)cyclobutan-1-ol is a cyclic tertiary amine with the molecular formula C6H13NO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(dimethylamino)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound with improved yield and purity. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-2-(Dimethylamino)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-2-(Dimethylamino)cyclobutan-1-ol has a wide range of applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Investigated for its potential therapeutic properties and as a precursor for drug development.
Materials Science: Employed in the design and synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(dimethylamino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanol: A simple cyclobutane derivative with a hydroxyl group.
Dimethylaminocyclobutane: A cyclobutane derivative with a dimethylamino group.
Uniqueness
Trans-2-(Dimethylamino)cyclobutan-1-ol is unique due to its combination of a cyclic structure and a tertiary amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
(1R,2R)-2-(dimethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVZARNPXAOUED-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485650.png)
![trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485652.png)
![trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485653.png)
![1-[(1-Hydroxycyclobutyl)methyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1485655.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)
![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)
![1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485659.png)
![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)


